2-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
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Overview
Description
2-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a complex heterocyclic compound that integrates multiple functional groups, making it a molecule of significant interest in various fields of scientific research. This compound is characterized by the presence of a benzofuran moiety, a triazolothiadiazole core, and a quinoline ring, which collectively contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the triazolothiadiazole core through the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate electrophiles under reflux conditions in ethanol, often in the presence of a catalytic amount of piperidine . The benzofuran and quinoline moieties are then introduced through subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the triazolothiadiazole core .
Scientific Research Applications
2-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to form specific interactions with target receptors, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the triazolothiadiazole core and exhibit similar biological activities.
Benzofuran derivatives: Compounds containing the benzofuran moiety are known for their diverse pharmacological properties.
Quinoline derivatives: These compounds are widely studied for their antimalarial and anticancer activities.
Properties
Molecular Formula |
C20H11N5OS |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H11N5OS/c1-3-7-14-12(5-1)9-10-15(21-14)19-24-25-18(22-23-20(25)27-19)17-11-13-6-2-4-8-16(13)26-17/h1-11H |
InChI Key |
RFIVYAGQGYWMKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NN4C(=NN=C4S3)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
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